(N(omega)-L-arginino)succinic acid
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Overview
Description
(N(omega)-L-arginino)succinic acid is a derivative of succinic acid, which is a dicarboxylic acid with the chemical formula C4H6O4. This compound is an intermediate in the urea cycle and the citric acid cycle, playing a crucial role in the metabolism of nitrogen and energy production in living organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N(omega)-L-arginino)succinic acid typically involves the reaction of L-arginine with succinic anhydride under controlled conditions. The reaction is carried out in an aqueous medium at a pH of around 7.5 to 8.5, which is maintained using a buffer solution. The reaction mixture is then stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound often involves biotechnological methods, such as microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to produce high yields of the compound. The fermentation process is optimized for parameters such as temperature, pH, and nutrient availability to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
(N(omega)-L-arginino)succinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more reduced forms of the compound.
Scientific Research Applications
(N(omega)-L-arginino)succinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds.
Biology: The compound is studied for its role in metabolic pathways, particularly in the urea cycle and citric acid cycle.
Medicine: Research focuses on its potential therapeutic applications, including its role in treating metabolic disorders.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (N(omega)-L-arginino)succinic acid involves its participation in the urea cycle and citric acid cycle. It acts as an intermediate, facilitating the conversion of nitrogenous waste into urea for excretion and contributing to the production of energy through the citric acid cycle. The compound interacts with various enzymes and molecular targets, including argininosuccinate synthetase and argininosuccinate lyase, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Succinic Acid: A dicarboxylic acid that serves as a precursor for (N(omega)-L-arginino)succinic acid.
L-Arginine: An amino acid that reacts with succinic anhydride to form this compound.
Fumaric Acid: Another intermediate in the citric acid cycle, similar in structure and function.
Uniqueness
This compound is unique due to its dual role in both the urea cycle and citric acid cycle. This dual functionality makes it a critical compound in the metabolism of nitrogen and energy production, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H18N4O6 |
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Molecular Weight |
290.27 g/mol |
IUPAC Name |
2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid |
InChI |
InChI=1S/C10H18N4O6/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14)/t5-,6?/m0/s1 |
InChI Key |
KDZOASGQNOPSCU-ZBHICJROSA-N |
SMILES |
C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |
Synonyms |
Acid, Argininosuccinic Argininosuccinic Acid N-(4-Amino-4-carboxybutyl)amidino-L-aspartic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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